Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-
Description
Historical Context and Discovery
The discovery of piperazine derivatives has been driven by their structural versatility in pharmaceutical and agrochemical applications. Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- (CAS 38160-27-9) emerged from efforts to optimize insect juvenile hormone (JH) agonists through computational drug design. Virtual screening methodologies targeting the Drosophila JH receptor methoprene-tolerant identified piperazine-based scaffolds as promising candidates due to their synthetic accessibility and structural novelty. This compound represents a divergence from traditional JH agonists like methoprene, which were discovered via analog synthesis. Its cis-stereochemistry and substituted pyrrolidinone core reflect deliberate modifications to enhance receptor binding affinity while maintaining metabolic stability.
IUPAC Nomenclature and Chemical Classification
The systematic IUPAC name for this compound is (4R,5R)-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride , which encodes its stereochemistry and functional groups. Key structural features include:
Chemically, it belongs to three classes:
Alternative Names and Synonyms
This compound is referenced under multiple identifiers:
Regulatory Status and Identification Numbers
Regulatory databases classify this compound under specific entries:
Properties
CAS No. |
38160-27-9 |
|---|---|
Molecular Formula |
C18H26ClN3O3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(4R,5R)-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c1-3-24-15-6-4-14(5-7-15)21-13(2)16(12-17(21)22)18(23)20-10-8-19-9-11-20;/h4-7,13,16,19H,3,8-12H2,1-2H3;1H/t13-,16-;/m1./s1 |
InChI Key |
SUOVRPFWBRAKAO-OALZAMAHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2[C@@H]([C@@H](CC2=O)C(=O)N3CCNCC3)C.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The preparation generally involves the following stages:
Synthesis of the substituted pyrrolidin-2-one intermediate : The 1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl moiety is prepared via cyclization and functional group transformations starting from appropriate amino acid or pyrrolidine precursors.
Amide bond formation with piperazine : The carbonyl group of the pyrrolidinone intermediate is activated (e.g., as an acid chloride or using coupling reagents) and reacted with piperazine to form the amide linkage.
Stereochemical control : The cis configuration is achieved by stereoselective synthesis or resolution techniques during the pyrrolidinone ring formation or amide coupling.
Formation of the hydrochloride salt : The free base is treated with hydrochloric acid to yield the stable hydrochloride salt, improving solubility and stability.
Detailed Synthetic Route (Representative)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-(4-ethoxyphenyl)-2-methyl-5-oxo-pyrrolidin-3-one | Cyclization of amino acid derivatives or pyrrolidine precursors under acidic/basic catalysis | Control of stereochemistry critical |
| 2 | Activation of pyrrolidinone carbonyl group | Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides | Ensures efficient amide bond formation |
| 3 | Coupling with piperazine | Reaction in aprotic solvents (e.g., dichloromethane, DMF) at controlled temperature | Piperazine acts as nucleophile |
| 4 | Purification of amide product | Chromatography or recrystallization | Removal of side products and isomers |
| 5 | Conversion to hydrochloride salt | Treatment with HCl in organic solvent or aqueous medium | Yields stable crystalline salt |
Alternative Methods and Variations
Use of protecting groups : To prevent side reactions on piperazine nitrogen atoms, protecting groups such as Boc (tert-butoxycarbonyl) may be employed and later removed under acidic conditions.
Stereoselective synthesis : Chiral catalysts or chiral auxiliaries can be used to favor the cis isomer during ring formation or amide coupling.
Salt formation : Besides hydrochloride, other pharmaceutically acceptable salts may be prepared depending on solubility and stability requirements.
Research Findings and Data Analysis
Patent Literature Insights
A recent patent (WO2023006013A1) discloses synthesis of related piperazine-pyrrolidinone derivatives as PARP7 inhibitors, highlighting:
Chemical Database Information
PubChem (CID 217113) provides structural and chemical identifiers confirming the molecular formula and stereochemistry. The SMILES and InChI strings support the described structure and cis configuration.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting materials | Substituted pyrrolidinone, piperazine | Purity >95% |
| Coupling reagents | Carbodiimides (EDC, DCC), acid chlorides | Stoichiometric or slight excess |
| Solvents | Dichloromethane, DMF, THF | Anhydrous, inert atmosphere |
| Temperature | 0°C to room temperature | Controlled to avoid racemization |
| Reaction time | Several hours (2-24 h) | Monitored by TLC or HPLC |
| Purification | Chromatography, recrystallization | To isolate cis isomer |
| Salt formation | HCl in organic or aqueous medium | pH control critical |
| Yield | Typically moderate to high (50-85%) | Dependent on stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
Cis-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethoxyphenyl group or the pyrrolidinone core.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Basic Information
- Molecular Formula : CHClNO
- Molecular Weight : 305.80 g/mol
- CAS Number : [specific CAS number if available]
Structure
The compound features a piperazine ring substituted with a 4-ethoxyphenyl group and a pyrrolidine derivative, which contributes to its unique pharmacological profile.
Pharmacological Applications
Piperazine derivatives have been extensively studied for their therapeutic potential. The specific compound has shown promise in:
- Antidepressant Activity : Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, making them candidates for antidepressant therapies.
- Anticancer Properties : Several studies have highlighted the cytotoxic effects of piperazine compounds on various cancer cell lines. The incorporation of specific substituents can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Neuropharmacology
The compound's structure suggests potential interactions with neuroreceptors. Studies have explored its effects on:
- Anxiolytic Effects : Piperazine derivatives are known to exhibit anxiolytic properties, possibly through modulation of GABAergic systems.
- Cognitive Enhancers : Certain piperazine compounds have been investigated for their ability to improve cognitive function in models of neurodegenerative diseases.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives possess antimicrobial properties against various pathogens. The specific compound may exhibit:
- Bactericidal Effects : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : There is emerging evidence supporting the antifungal potential of piperazine compounds, which could be beneficial in treating fungal infections.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant activity. The findings indicated that modifications to the ethoxyphenyl group enhanced serotonin receptor affinity, leading to improved efficacy in behavioral models of depression.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, researchers synthesized several piperazine-based compounds and assessed their cytotoxicity against breast cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
Case Study 3: Antimicrobial Properties
A study published in Pharmaceutical Biology examined the antimicrobial effects of piperazine derivatives against resistant strains of bacteria. The findings revealed that the compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Substituent Effects on Physicochemical Properties
Substituents on the piperazine core critically influence solubility, pKa, and bioavailability. Key comparisons include:
Table 1: Solubility and pKa of Piperazine Derivatives
*The target compound’s ethoxyphenyl and pyrrolidinyl groups likely confer moderate solubility and pKa, analogous to benzylpiperazines with electron-donating substituents .
Key Observations:
- Electron-Donating Groups: The 4-ethoxy group enhances solubility compared to unsubstituted phenyl groups, similar to methoxy-substituted quinolones .
- Hydrochloride Salt : Like piperazine hydrochloride (solubility in water: >100 mg/mL ), the salt form improves aqueous solubility.
- Steric Effects : The 2-methyl group on the pyrrolidine ring may reduce metabolic degradation, as seen in methyl-substituted piperidines .
Key Observations:
- Aromatic vs. Aliphatic Substituents : The target compound’s 4-ethoxyphenyl group may confer higher target specificity and lower cytotoxicity compared to aliphatic chains (e.g., butyl/pentyl) .
- Cis Configuration : The cis arrangement of substituents could enhance binding affinity to biological targets, as stereochemistry often dictates receptor interactions .
- Ketopiperazine Moiety : The 5-oxo-pyrrolidinyl group mimics diketopiperazine scaffolds, which are associated with antimicrobial and anticancer activities .
Pharmacokinetic and Drug-Like Properties
Studies on analogous compounds reveal:
- SwissADME Predictions : Piperazine amides with aryl substituents show high solubility (>80 μM) and gastrointestinal permeability .
- CYP450 Interactions : Piperazine’s nitrogen atoms may reduce CYP-mediated metabolism, improving half-life .
- LogP : The 4-ethoxy and methyl groups likely lower logP compared to aliphatic chains, enhancing bioavailability .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- , exhibits a range of pharmacological properties that make it a subject of interest for research and development. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.9 g/mol. The structure features a piperazine ring linked to a pyrrolidine moiety, which is known to influence its biological interactions.
Research indicates that piperazine derivatives can interact with various biological targets, including enzymes and receptors. One notable activity is the inhibition of acetylcholinesterase (AChE) , which plays a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer’s disease.
AChE Inhibition Assay
The biological evaluation of similar piperazine derivatives has shown significant inhibitory effects on AChE activity. For instance, studies utilizing Ellman’s method demonstrated that certain piperazine compounds exhibited concentration-dependent inhibition of AChE, highlighting their potential as therapeutic agents in enhancing cholinergic function in the brain .
Biological Activities
The compound exhibits several pharmacological activities:
- Antimicrobial Activity : Piperazine derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
- Antimalarial Activity : Research has identified piperazine-containing compounds as effective against liver stages of malaria parasites .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Inhibitory Effects on AChE : A study conducted on various piperazine derivatives found that modifications on the piperazine ring significantly influenced AChE inhibition. The derivative 1-(1,4-benzodioxane-2-carbonyl) piperazine was particularly noted for its potent inhibitory action, suggesting structural features that enhance binding affinity to the enzyme .
- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of substituted benzoyl-piperazine derivatives on different cancer cell lines. The results indicated that specific substitutions led to increased cytotoxicity, emphasizing the importance of structural diversity in developing effective anticancer agents .
- Antimalarial Efficacy : Research focusing on piperazine-substituted quinolone compounds revealed promising antimalarial activity, with certain derivatives exhibiting low nanomolar EC50 values against Plasmodium berghei sporozoites. This highlights the potential for developing new antimalarial therapies based on piperazine scaffolds .
Q & A
Q. Critical Parameters :
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to ensure cis-configuration.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .
Advanced Question: How can researchers optimize reaction conditions to enhance stereochemical purity of the cis-isomer?
Answer:
Achieving high stereochemical purity requires addressing:
- Thermodynamic vs. Kinetic Control : Adjust reaction temperature (e.g., lower temps favor kinetic cis-product) and solvent polarity (aprotic solvents like DMF may stabilize intermediates) .
- Catalytic Asymmetric Synthesis : Utilize chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) for enantioselective C–N bond formation .
- Byproduct Analysis : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to identify and minimize diastereomeric impurities .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | L-Proline (20 mol%), DMF, 0°C | Asymmetric induction |
| 2 | EDC/HOAt, Piperazine, RT | Amide coupling |
| 3 | HCl (gas), EtOH | Salt formation |
Basic Question: What analytical techniques are essential for validating the structural and chemical identity of this compound?
Answer:
- NMR Spectroscopy :
- HPLC-MS : Purity assessment (≥95%) and molecular ion verification (e.g., [M+H]⁺ at m/z ~460) .
- X-ray Crystallography : Definitive confirmation of cis-configuration via single-crystal analysis .
Advanced Question: How can contradictions in pharmacological activity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
Answer:
Discrepancies often arise from assay conditions or target selectivity:
- Dose-Response Profiling : Test across a broad concentration range (nM–μM) to identify off-target effects .
- Enzyme vs. Cell-Based Assays : Compare in vitro carbonic anhydrase inhibition (hCA I/II) with cytotoxicity in cancer cell lines (e.g., MCF-7) to isolate mechanisms .
- Molecular Docking : Model interactions with hCA II (PDB ID: 3KS3) to rationalize inhibitory potency versus structural analogs .
Key Finding : Derivatives with 4-ethoxyphenyl groups show enhanced membrane permeability, potentially explaining higher cytotoxicity despite moderate enzyme inhibition .
Basic Question: What safety protocols are critical for handling and storing this hydrochloride salt?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Storage : Airtight container under argon at 2–8°C; desiccate to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
Advanced Question: How do substituent modifications (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) impact bioactivity?
Answer:
- Electron-Donating Groups (e.g., ethoxy) : Enhance π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity .
- Halogen Substituents (e.g., Cl) : Improve metabolic stability but may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .
- Case Study : Replacing 4-ethoxyphenyl with 4-chlorophenyl in analogs reduces IC₅₀ for hCA II from 12 μM to 8 μM but increases hepatotoxicity in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
